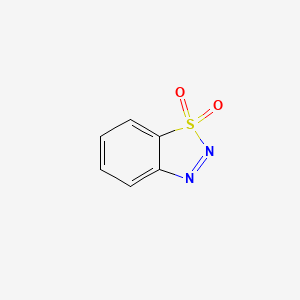
1,2,3-Benzothiadiazole-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzothiadiazole-1,1-dioxide is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is a colorless solid that is soluble in organic solvents. It has a chemical formula of C6H4N2S and a molar mass of 136.17 g/mol . The compound is known for its applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
1,2,3-Benzothiadiazole-1,1-dioxide can be synthesized through several methods:
Chemical Reactions Analysis
1,2,3-Benzothiadiazole-1,1-dioxide undergoes various chemical reactions:
Nitration: This compound is much less nucleophilic than naphthalene, making nitration a slow process.
Alkylation: It is a very weak base, and alkylation reactions give exclusively the 3-amino quaternary salt.
Reactions with Aryl Radicals: The reaction with aryl radicals affords diarylsulphides, dibenzothiophens, and thianthrene.
Reactions with Methyl Radicals: The reaction with methyl radicals gives thioanisole, thianthren, 4-methylthiodibenzothiophen, and 1-methylthio-2-phenylthiobenzene.
Scientific Research Applications
1,2,3-Benzothiadiazole-1,1-dioxide has several scientific research applications:
Organic Electronics: It is used in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors
Medicinal Chemistry: Derivatives of this compound have been studied for their potential therapeutic applications, including diuretic and antihypertensive agents.
Optoelectronic Properties: The compound and its derivatives have been characterized by spectroscopic and electrochemical methods, showing properties such as narrow energy gaps and high electron-donating nature.
Mechanism of Action
The mechanism of action of 1,2,3-Benzothiadiazole-1,1-dioxide involves its interaction with molecular targets and pathways:
Electron-Withdrawing Ability: Due to its strong electron-withdrawing ability, it improves the electronic properties of the resulting organic materials.
KATP Channel Activators: Some derivatives act as KATP channel activators on pancreatic endocrine tissue and vascular smooth muscle tissue.
Comparison with Similar Compounds
1,2,3-Benzothiadiazole-1,1-dioxide can be compared with other similar compounds:
2,1,3-Benzothiadiazole: This compound is also used in organic electronics and has similar applications in OLEDs, solar cells, and transistors.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has been used as a diuretic and antihypertensive agent and has various pharmacological activities.
Properties
Molecular Formula |
C6H4N2O2S |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
1λ6,2,3-benzothiadiazole 1,1-dioxide |
InChI |
InChI=1S/C6H4N2O2S/c9-11(10)6-4-2-1-3-5(6)7-8-11/h1-4H |
InChI Key |
GKBSGPVVDOEWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


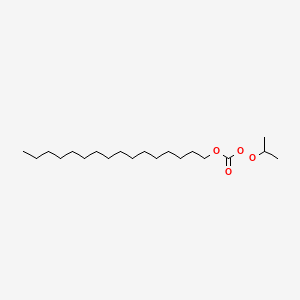

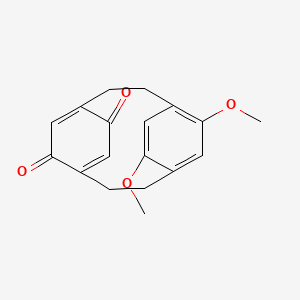
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
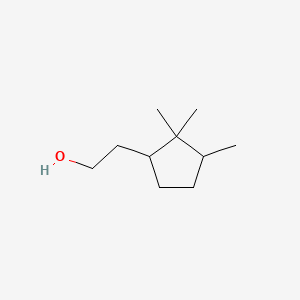
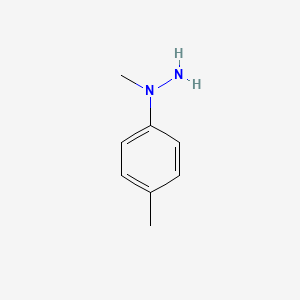

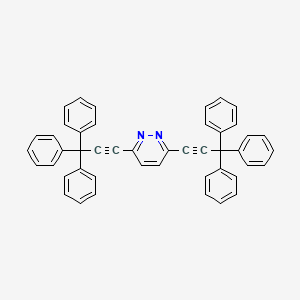
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
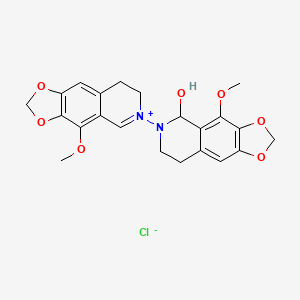


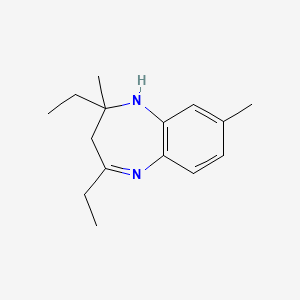
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
